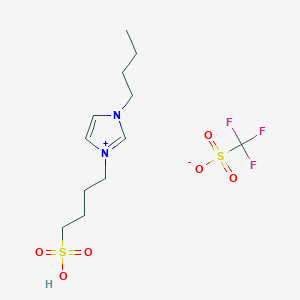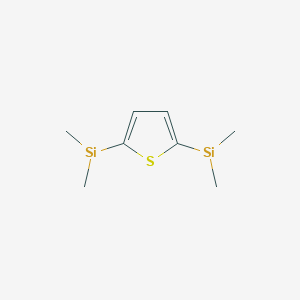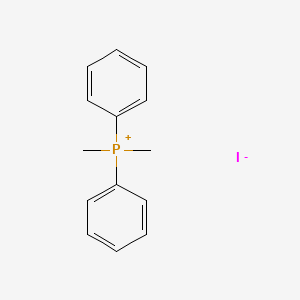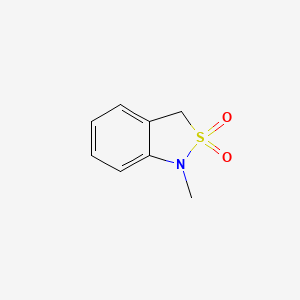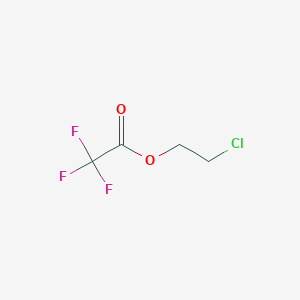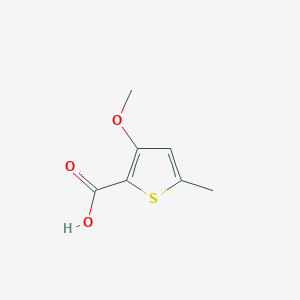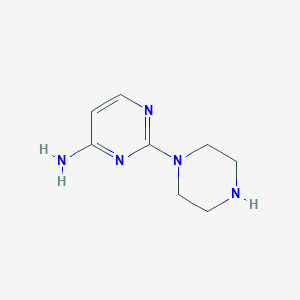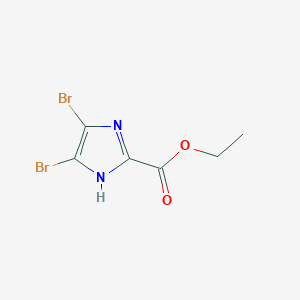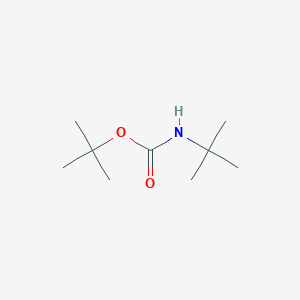
tert-Butyl tert-butylcarbamate
Overview
Description
Tert-Butyl tert-butylcarbamate (TBOC) is a chemical compound that is widely used in the field of organic synthesis. It is a carbamate derivative that is commonly used as a protecting group for amines. TBOC is an important compound in the field of organic chemistry due to its unique properties and applications.
Mechanism of Action
Target of Action
TERT-BUTYL N-TERT-BUTYLCARBAMATE, also known as tert-Butyl tert-butylcarbamate or Carbamic acid, N-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester, is primarily used in the synthesis of N-Boc-protected anilines . The primary target of this compound is the amine group in anilines .
Mode of Action
The compound acts as a protecting group for amines during chemical reactions . It prevents unwanted reactions at the amine group, allowing other parts of the molecule to react selectively .
Biochemical Pathways
The compound is involved in the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides . This reaction is a key step in the synthesis of N-Boc-protected anilines .
Result of Action
The result of the compound’s action is the formation of N-Boc-protected anilines . These protected anilines can then be used in further chemical reactions .
Action Environment
The action of TERT-BUTYL N-TERT-BUTYLCARBAMATE is influenced by various environmental factors. For example, the palladium-catalyzed cross-coupling reaction occurs in the presence of a base in a 1,4-dioxane solvent . The reaction conditions, including temperature and pH, can also affect the efficacy and stability of the compound .
Advantages and Limitations for Lab Experiments
Tert-Butyl tert-butylcarbamate has several advantages as a protecting group for amines. It is stable, easy to remove, and compatible with a wide range of chemical reactions. This compound is also relatively inexpensive and easy to synthesize. However, this compound has some limitations in lab experiments. It can be difficult to remove in some cases, which can result in low yields of the desired product. This compound can also be sensitive to acidic conditions, which can cause unwanted side reactions.
Future Directions
The use of tert-Butyl tert-butylcarbamate in organic synthesis continues to expand, and there are several future directions for research in this area. One direction is the development of new methods for the synthesis of this compound and other carbamate derivatives. Another direction is the exploration of new applications for this compound in the synthesis of complex molecules such as natural products and pharmaceuticals. Additionally, the use of this compound in the field of bioconjugation is an area of increasing interest, as it has potential applications in the development of new diagnostic tools and therapeutics.
Conclusion
This compound is an important compound in the field of organic synthesis. It is widely used as a protecting group for amines and has several advantages as a reagent. This compound is a stable compound that is easy to synthesize and has a wide range of applications. Its use in organic synthesis continues to expand, and there are several future directions for research in this area. This compound is an important tool for chemists and has the potential to contribute to the development of new drugs, materials, and technologies.
Scientific Research Applications
Tert-Butyl tert-butylcarbamate is widely used in the field of organic synthesis as a protecting group for amines. It is used to protect the amine group during chemical reactions, which helps to prevent unwanted side reactions. This compound is also used as a reagent in the synthesis of various compounds such as peptides, amino acids, and pharmaceuticals. This compound has been extensively studied in the field of organic synthesis, and its applications continue to expand.
Properties
IUPAC Name |
tert-butyl N-tert-butylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-8(2,3)10-7(11)12-9(4,5)6/h1-6H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDJQJAIHCVQPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40552235 | |
| Record name | tert-Butyl tert-butylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40552235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71872-03-2 | |
| Record name | tert-Butyl tert-butylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40552235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-((6-Bromobenzo[d][1,3]dioxol-5-yl)thio)-9-(pent-4-yn-1-yl)-9H-purin-6-amine](/img/structure/B1611032.png)
![1-[3-(Perfluorooctyl)propyl]-3,1-benzoxazine-2,4(1H)-dione](/img/structure/B1611033.png)
